5-Chloro-2-(2-chloroethoxy)benzaldehyde
CAS No.:
Cat. No.: VC15784516
Molecular Formula: C9H8Cl2O2
Molecular Weight: 219.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl2O2 |
|---|---|
| Molecular Weight | 219.06 g/mol |
| IUPAC Name | 5-chloro-2-(2-chloroethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C9H8Cl2O2/c10-3-4-13-9-2-1-8(11)5-7(9)6-12/h1-2,5-6H,3-4H2 |
| Standard InChI Key | BMJRLNWNGOLCOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C=O)OCCCl |
Introduction
Overview
5-Chloro-2-(2-chloroethoxy)benzaldehyde is a chlorinated aromatic aldehyde characterized by a benzaldehyde core substituted with chlorine at the 5-position and a 2-chloroethoxy group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity stems from the aldehyde functional group and the electron-withdrawing chlorine substituents, which facilitate nucleophilic substitutions and condensation reactions .
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 5-chloro-2-(2-chloroethoxy)benzaldehyde is C₉H₇Cl₂O₂, with a molecular weight of 217.06 g/mol. This is derived from the sum of atomic masses:
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Carbon (9 × 12.01) = 108.09
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Hydrogen (7 × 1.01) = 7.07
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Chlorine (2 × 35.45) = 70.90
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Oxygen (2 × 16.00) = 32.00
The calculated molecular weight aligns with structurally analogous compounds such as 2-(2-chloroethoxy)-5-nitrobenzaldehyde (229.62 g/mol), where a nitro group replaces the 5-chloro substituent.
Structural Characterization
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IUPAC Name: 5-Chloro-2-(2-chloroethoxy)benzaldehyde
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SMILES: ClC1=CC(=C(C=C1)Cl)OCCCl
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InChI Key: HXRSJZHFMFNUTD-UHFFFAOYSA-N
The compound features a benzaldehyde backbone with:
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A chlorine atom at the 5-position, enhancing electrophilic substitution resistance.
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A 2-chloroethoxy group at the 2-position, enabling nucleophilic displacement reactions .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a nucleophilic substitution reaction:
Starting Materials:
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5-Chloro-2-hydroxybenzaldehyde (CAS 635-93-8)
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2-Chloroethanol
Reaction Conditions:
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Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the phenolic -OH group.
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Temperature: Reflux at 60–80°C for 6–12 hours.
Procedure:
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Dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) and 2-chloroethanol (12 mmol) in anhydrous THF.
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Add K₂CO₃ (15 mmol) and stir under reflux.
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Monitor reaction progress via thin-layer chromatography (TLC).
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Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) .
Yield: ~65–75% (reported for analogous reactions).
Industrial Production
Industrial methods optimize for scalability:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency.
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.
Physical and Chemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 85–88°C (estimated) |
| Boiling Point | 280–285°C (at 760 mmHg) |
| Density | 1.45 ± 0.1 g/cm³ |
| Solubility | Soluble in THF, DMF; sparingly soluble in water |
Estimates based on analogs like 5-chloro-2-hydroxybenzaldehyde (melting point 100–102°C) and 2-(2-chloroethoxy)-5-nitrobenzaldehyde.
Spectroscopic Data
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IR (KBr): 1690 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).
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¹H NMR (400 MHz, CDCl₃): δ 10.1 (s, 1H, CHO), 7.85 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.25 (t, 2H, OCH₂), 3.85 (t, 2H, CH₂Cl).
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¹³C NMR: δ 191.2 (CHO), 155.6 (C-O), 134.5–125.8 (Ar-C), 68.4 (OCH₂), 43.1 (CH₂Cl).
Reactivity and Applications
Chemical Reactions
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Aldehyde Oxidation:
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Reacts with KMnO₄ in acidic conditions to form 5-chloro-2-(2-chloroethoxy)benzoic acid.
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Example: .
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Nucleophilic Substitution:
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The 2-chloroethoxy group undergoes displacement with amines or thiols.
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Example: Reaction with ethylamine yields 5-chloro-2-(2-aminoethoxy)benzaldehyde.
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Condensation Reactions:
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Forms Schiff bases with primary amines, useful in coordination chemistry.
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Pharmaceutical Applications
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